molecular formula C22H18N2O6 B2528433 5-(4-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618872-17-6

5-(4-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2528433
CAS No.: 618872-17-6
M. Wt: 406.394
InChI Key: YFLZMFABUCWENS-UHFFFAOYSA-N
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Description

5-(4-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H18N2O6 and its molecular weight is 406.394. The purity is usually 95%.
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Scientific Research Applications

  • Chemistry: This compound can serve as a building block for more complex molecules. Its varied functional groups make it a versatile intermediate in synthetic organic chemistry.

  • Biology: Potentially, it could be used to study the interaction of its functional groups with biological targets.

  • Medicine: Analogues of this compound may exhibit pharmacological activity, serving as leads for drug development.

  • Industry: Can be used in the manufacture of specialty chemicals, materials science, and possibly as a precursor for the synthesis of functional polymers.

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • The synthesis of this compound typically involves multiple steps, starting from readily available precursors.

    • The allyloxy group can be introduced using an allylation reaction, where an allyl halide reacts with a phenol derivative.

    • The furan-2-carbonyl group may be incorporated via an acylation reaction, typically using furan-2-carbonyl chloride and a suitable base.

    • Conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.

  • Industrial Production Methods:

    • Industrially, the production of this compound may involve batch or continuous flow processes, depending on the scale and demand.

    • Optimization of reaction conditions to maximize yield and minimize waste is essential.

    • Use of robust purification techniques, such as column chromatography or recrystallization, to obtain high-purity product.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    • Reduction: The furan-2-carbonyl group can be reduced to a furan-2-methylene group.

    • Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

  • Common Reagents and Conditions:

    • Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    • Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    • Substitution: Conditions typically involve nucleophiles like halides or alkoxides.

  • Major Products:

    • Oxidation of the hydroxyl group forms a carbonyl derivative.

    • Reduction of the furan-2-carbonyl group produces a methylene derivative.

    • Substitution reactions yield various allyloxy-substituted products.

Mechanism of Action

  • The compound’s mechanism of action would depend on its interactions with specific molecular targets.

  • For instance, in biological systems, the hydroxyl and allyloxy groups may form hydrogen bonds with enzymes or receptors, altering their activity.

  • The isoxazole ring could participate in π-π stacking interactions or serve as a scaffold for binding to various biomolecules.

Comparison with Similar Compounds

  • 5-(4-(methoxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one.

  • 5-(4-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylpyrazol-3-yl)-1H-pyrrol-2(5H)-one.

Hope this breakdown helps you understand the compound better. It's fascinating how these complex molecules can have such diverse applications and reactions.

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6/c1-3-10-28-15-8-6-14(7-9-15)19-18(20(25)16-5-4-11-29-16)21(26)22(27)24(19)17-12-13(2)30-23-17/h3-9,11-12,19,26H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLZMFABUCWENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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